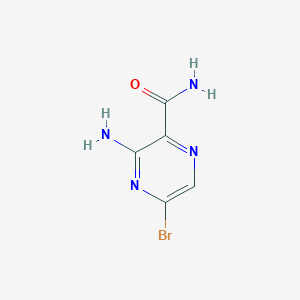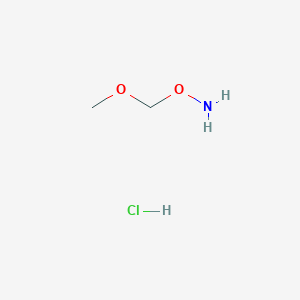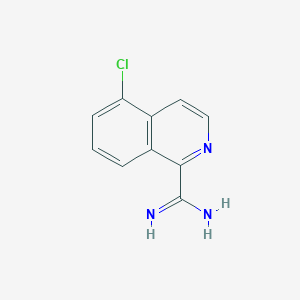
3-Amino-5-bromopyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromopyrazine-2-carboxamide: is a chemical compound with the molecular formula C5H5BrN4O . It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a carboxamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromopyrazine-2-carboxamide typically involves the bromination of 3-aminopyrazine-2-carboxamide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetonitrile. The reaction is carried out under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Recrystallization from suitable solvents is often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-bromopyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Substituted Pyrazines: Formed through substitution reactions.
Biaryl Compounds: Formed through cross-coupling reactions.
Scientific Research Applications
Chemistry: 3-Amino-5-bromopyrazine-2-carboxamide is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology and Medicine: This compound has been investigated for its antimicrobial properties. Derivatives of 3-aminopyrazine-2-carboxamides have shown activity against various bacterial and fungal strains, making them potential candidates for new antimicrobial agents .
Industry: In the materials science field, this compound is used in the synthesis of novel materials with specific electronic properties. It is also used in the development of new catalysts for chemical reactions .
Mechanism of Action
The mechanism of action of 3-Amino-5-bromopyrazine-2-carboxamide in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in microbial cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific derivative and the type of microorganism .
Comparison with Similar Compounds
- 3-Amino-6-bromopyrazine-2-carboxamide
- 3-Amino-2-cyano-6-bromopyrazine
- 3-Amino-5-bromopyridine-2-carboxamide
Comparison: 3-Amino-5-bromopyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the bromine atom at the 5-position and the carboxamide group at the 2-position can influence its reactivity and interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C5H5BrN4O |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
3-amino-5-bromopyrazine-2-carboxamide |
InChI |
InChI=1S/C5H5BrN4O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,7,10)(H2,8,11) |
InChI Key |
QIYQZKJVKRRUEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C(=O)N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12975329.png)




![2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12975354.png)


![(S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12975368.png)
![2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B12975373.png)




